1,2-Ethanediol, 1,2-bis[4-(trifluoromethyl)phenyl]-, (1R,2R)-
Description
This compound is a chiral diol with two para-trifluoromethylphenyl substituents on an ethanediol backbone. Its molecular formula is C₁₆H₁₂F₆O₂, yielding a molecular weight of 358.26 g/mol. The (1R,2R) stereochemistry confers enantioselective properties, making it valuable in asymmetric catalysis and chiral resolution . The trifluoromethyl groups enhance electron-withdrawing effects, increasing lipophilicity and thermal stability compared to non-fluorinated analogs.
Properties
CAS No. |
213776-03-5 |
|---|---|
Molecular Formula |
C16H12F6O2 |
Molecular Weight |
350.25 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C16H12F6O2/c17-15(18,19)11-5-1-9(2-6-11)13(23)14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8,13-14,23-24H/t13-,14-/m1/s1 |
InChI Key |
DIPRJPNCVRBSTA-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)C(F)(F)F)O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)O)O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1,2-Ethanediol, 1,2-bis[4-(trifluoromethyl)phenyl]-, (1R,2R)- is a chiral compound notable for its unique structure featuring two trifluoromethyl-substituted phenyl groups attached to a 1,2-ethanediol backbone. This compound has garnered attention due to its potential applications in pharmaceuticals and materials science, largely attributed to the lipophilicity and metabolic stability conferred by the trifluoromethyl groups.
- Molecular Formula : CHFO
- Molecular Weight : 350.25 g/mol
- CAS Number : 199166-26-2
- Structure :
Chemical Structure
Biological Activity
The biological activity of 1,2-ethanediol, 1,2-bis[4-(trifluoromethyl)phenyl]-, (1R,2R)- has been explored in various studies focusing on its interactions and potential therapeutic applications. Here are some key findings:
Interaction Studies
Studies indicate that the presence of trifluoromethyl groups enhances the compound's interaction with biological targets. These interactions are crucial for understanding its behavior in biological systems.
Enzymatic Activity
Research has shown that derivatives of this compound can be used as substrates or inhibitors in enzymatic reactions. For instance, one study focused on the biotransformation of related compounds using recombinant E. coli, demonstrating its potential as a chiral building block for neuroprotective drugs .
Case Study 1: Neuroprotective Applications
A significant application of this compound is in the synthesis of neuroprotective agents. The compound was utilized in the production of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, showcasing its utility in developing therapeutics for neurological disorders .
Case Study 2: Biotransformation Efficiency
In another study, various microbial strains were screened for their ability to biotransform 3'-(trifluoromethyl)acetophenone into (R)-MTF-PEL. The recombinant E. coli strain demonstrated over 99% enantioselectivity in producing the desired product, indicating the compound's potential as a substrate for biocatalysis .
Comparative Analysis
To highlight the uniqueness of 1,2-ethanediol, 1,2-bis[4-(trifluoromethyl)phenyl]-, (1R,2R)- compared to structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2-Ethanediol | HOCHCH(OH)CH | Basic structure without substitutions |
| 4-Trifluoromethylphenol | CHFO | Simple phenolic structure with trifluoromethyl group |
| 1,2-Bis(4-fluorophenyl)ethanediol | CHFO | Similar backbone but with fluorine instead of trifluoromethyl groups |
This table illustrates how the incorporation of trifluoromethyl groups significantly alters chemical reactivity and biological properties compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Diamine Derivatives
- (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (C₁₄H₁₄F₂N₂, MW 264.27 g/mol):
Replacing diol with diamine groups increases basicity and coordination capacity, favoring use in metal-ligand complexes. The 4-fluorophenyl groups provide moderate electron withdrawal, but lack the steric bulk of trifluoromethyl . - (1R,2R)-N,N′-Dibenzyl-1,2-diphenyl-1,2-ethanediamine (C₂₈H₂₈N₂, MW 392.54 g/mol):
Bulky benzyl and phenyl substituents hinder rotation, enhancing rigidity for stereoselective applications. The absence of fluorine reduces oxidative stability .
Diol Derivatives
- (1S,2S)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) (C₁₄H₁₄O₂, MW 214.26 g/mol): A well-known chiral diol used in Sharpless dihydroxylation. Phenyl groups offer π-π stacking interactions but lack the electron-withdrawing effects of trifluoromethyl, reducing catalytic activity in polar reactions .
- 1,2-Ethanediol, 1,2-bis(2-methylphenyl)-1,2-diphenyl-, (R,R)- (C₂₈H₂₆O₂, MW 406.50 g/mol):
Methyl and phenyl substituents increase steric hindrance but decrease electron withdrawal, limiting applications in electron-deficient systems .
Substituent Position and Electronic Effects
- Para-Trifluoromethylphenyl vs. Meta-Trifluoromethylphenyl :
The target compound’s para-substitution maximizes symmetry and electronic effects, whereas analogs like (1R,2R)-1,2-Bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (C₁₆H₁₄F₆N₂, MW 348.29 g/mol) exhibit reduced symmetry, altering crystal packing and solubility . - Fluorophenyl vs. Trifluoromethylphenyl :
Fluorine atoms in (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine are less electron-withdrawing than trifluoromethyl groups, resulting in weaker Lewis acidity and lower catalytic efficiency in oxidation reactions .
Physicochemical Properties
*Estimated based on analogous compounds.
Q & A
Basic: What are the optimal synthetic routes for preparing (1R,2R)-1,2-bis[4-(trifluoromethyl)phenyl]-1,2-ethanediol?
The synthesis of enantiopure vicinal diols like this compound typically involves stereoselective methods such as asymmetric catalysis or enzymatic resolution. For example, microbial oxidative resolution using Sphingomonas sp. HXN-200 cells has been employed for similar diols to achieve >98% enantiomeric excess (ee) . Key parameters include temperature control (e.g., 25–40°C), pH optimization (6.5–7.5), and substrate-to-catalyst ratios. Solvent systems (e.g., water-1,2-ethanediol mixtures) and co-solvents like ethanol+benzene can influence ligand coordination and crystallization .
Basic: How can structural and conformational properties of this compound be characterized?
Methodologies:
- IR Spectroscopy : Identify hydroxyl and trifluoromethyl group vibrations (e.g., C-F stretches at 1100–1250 cm⁻¹, O-H bends at 3200–3600 cm⁻¹) .
- Thermoanalytical Studies : Thermogravimetric analysis (TGA) reveals decomposition steps (e.g., exothermic oxidation in air at ~200°C) .
- X-ray Crystallography : Resolve spatial arrangements of phenyl rings and diol groups, noting hydrogen-bonding patterns .
Advanced: How can contradictions in thermochemical data (e.g., enthalpy of formation) be resolved?
Contradictions arise from differing experimental setups (e.g., combustion calorimetry vs. vapor pressure measurements). A robust approach combines:
- Combustion Calorimetry : Measure standard molar enthalpy of formation (ΔfH°) at 298.15 K .
- Ab Initio Calculations : Use methods like G3MP2 to compute gaseous-phase enthalpies, cross-validating with experimental data .
- Vapor Pressure Analysis : Apply transpiration methods to determine vaporization enthalpies (ΔvapH), correcting for phase transitions .
Advanced: How does stereochemistry influence biological interactions?
The (1R,2R) configuration determines binding specificity to biological targets. For example, in SARS-CoV-2 spike protein interaction studies, enantiopure diols exhibit distinct binding affinities due to steric and electronic complementarity with receptor pockets (e.g., LigPlot+ analysis of hydrogen bonds and hydrophobic contacts) . Comparative studies using (1S,2S) or racemic mixtures are critical to validate stereochemical effects .
Advanced: What methodologies assess interactions with enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) and affinity (KD) for enzyme targets .
- Molecular Dynamics (MD) Simulations : Model diol-receptor interactions over 100+ ns trajectories to identify stable binding conformers .
- Competitive Inhibition Assays : Use fluorogenic substrates to measure IC50 values in enzyme inhibition studies .
Advanced: How does thermal stability vary under oxidative vs. inert conditions?
In air, decomposition occurs via exothermic oxidation (e.g., ~200°C), while nitrogen atmospheres show stepwise ligand loss without oxidation. TGA-DSC coupled analysis distinguishes:
- Stepwise Decomposition : Loss of 1,2-ethanediol ligands in tris-complexes (e.g., 3-step weight loss in Co(II) complexes) .
- Exothermic Peaks : Correlate with oxidative degradation products (e.g., CO2, fluorinated aromatics) .
Advanced: What role does this compound play in coordination chemistry?
As a bidentate ligand, it forms stable complexes with transition metals (e.g., Co(II)) via oxygen donor atoms. Key findings include:
- Magnetic Susceptibility : High-spin Co(II) complexes show μeff ~4.7–5.2 BM .
- Ligand Exchange : Competing coordination with water or sulfate ions alters complex stability (Irving-Williams series) .
- Mixed-Ligand Systems : Co-crystallization with benzene/ethanol enhances crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
